3-Chloro-4-ethoxybenzonitrile
Overview
Description
3-Chloro-4-ethoxybenzonitrile is an organic compound belonging to the benzonitrile family. It is characterized by a chloro group at the third position and an ethoxy group at the fourth position on the benzene ring, with a nitrile group attached to the benzene ring. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-ethoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzonitrile with ethyl alcohol in the presence of a base. Another method includes the dehydration of the aldoxime of 3-chlorobenzaldehyde .
Industrial Production Methods: In industrial settings, this compound is often produced via ammoxidation, which involves the reaction of 3-chlorotoluene with ammonia and oxygen. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-ethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: 3-Chloro-4-ethoxybenzoic acid.
Reduction: 3-Chloro-4-ethoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-ethoxybenzonitrile is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxybenzonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .
Comparison with Similar Compounds
3-Chlorobenzonitrile: Similar structure but lacks the ethoxy group.
4-Ethoxybenzonitrile: Similar structure but lacks the chloro group.
3-Chloro-4-methoxybenzonitrile: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness: 3-Chloro-4-ethoxybenzonitrile is unique due to the presence of both chloro and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-4-ethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOUAHORYSGJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649715 | |
Record name | 3-Chloro-4-ethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916596-02-6 | |
Record name | 3-Chloro-4-ethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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